molecular formula C10H13FN2O B2744394 (S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol CAS No. 1233860-37-1

(S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol

Cat. No.: B2744394
CAS No.: 1233860-37-1
M. Wt: 196.225
InChI Key: FLXSWYFWUZKOCR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with an amino and a fluorine group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-fluorobenzaldehyde and (S)-pyrrolidine-3-ol.

    Condensation Reaction: The aldehyde group of 2-amino-6-fluorobenzaldehyde reacts with the amino group of (S)-pyrrolidine-3-ol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to modify the pyrrolidine ring or the phenyl ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and fluorine groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
  • (S)-1-(2-Amino-6-bromophenyl)pyrrolidin-3-ol
  • (S)-1-(2-Amino-6-methylphenyl)pyrrolidin-3-ol

Uniqueness

(S)-1-(2-Amino-6-fluorophenyl)pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, alter lipophilicity, and affect the compound’s interaction with biological targets.

Properties

IUPAC Name

(3S)-1-(2-amino-6-fluorophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(12)10(8)13-5-4-7(14)6-13/h1-3,7,14H,4-6,12H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXSWYFWUZKOCR-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.